Cyclopentyl isocyanate
Overview
Description
Cyclopentyl isocyanate, also known as this compound, is an organic compound with the molecular formula C7H9NO and a molecular weight of 127.15 g/mol . It is a colorless liquid with a pungent odor and is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is stable at room temperature but reacts with acidic or alkaline substances .
Scientific Research Applications
Cyclopentyl isocyanate has several applications in scientific research and industry:
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopentyl isocyanate, also known as Isocyanatocyclopentane, is a compound that primarily targets molecules with active hydrogen atoms, such as water, alcohols, and amines . These molecules are the primary targets due to their ability to react with the isocyanate group (-NCO) in the compound .
Mode of Action
The mode of action of this compound involves the reaction of the isocyanate group with molecules containing active hydrogen atoms . This reaction can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of the isocyanate group, leading to the formation of carbamate or imidic acid . The reaction is concerted, meaning it occurs in a single step without any intermediates .
Biochemical Pathways
The reaction of this compound with molecules like water, alcohols, and amines affects various biochemical pathways. Specifically, it leads to the formation of carbamate or imidic acid . These compounds are significant in industrial applications, particularly in the development of novel polyurethanes and other useful polymers .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbamate or imidic acid . These compounds can have various effects depending on the context. For example, in industrial applications, they contribute to the formation of polyurethanes and other polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecules with active hydrogen atoms is necessary for the compound to exert its action . Additionally, the compound’s reactivity can be influenced by factors such as temperature and pH. It’s also worth noting that certain solvents can potentially replace non-polar organic solvents in reactions involving this compound .
Biochemical Analysis
Biochemical Properties
Cyclopentyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and ureas through its reaction with alcohols and amines. This compound interacts with various enzymes and proteins, including those involved in detoxification processes. For instance, this compound can react with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to electrophilic compounds, aiding in their detoxification . The interaction between this compound and these biomolecules is typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, this compound can alter cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, exposure to this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the thiol groups of cysteine residues. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . For instance, this compound can inhibit enzymes involved in cellular detoxification, leading to an accumulation of toxic intermediates and subsequent cellular damage. Additionally, the modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cellular stress and transient changes in cellular function. At higher doses, it can induce significant toxic effects, including severe oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes such as cytochrome P450 and glutathione S-transferase . These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can then be excreted from the body. The metabolic flux of this compound can influence the levels of metabolites in cells, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can affect its activity and function, influencing the extent of its biochemical effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can be affected by its localization, as it may interact with different sets of biomolecules in various cellular compartments.
Preparation Methods
Cyclopentyl isocyanate can be synthesized through a two-step process :
Reaction of Cyclopentylamine with Cyanogen Chloride: Cyclopentylamine reacts with cyanogen chloride to form cyclopentyl cyanamide.
Heating Cyclopentyl Cyanamide: The cyclopentyl cyanamide is then heated under alkaline conditions to produce isocyanatocyclopentane.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Cyclopentyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Polymerization: It is used as a raw material in the synthesis of polyurethane resins.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentylamine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions typically occur under controlled temperature and pressure conditions .
Comparison with Similar Compounds
Cyclopentyl isocyanate can be compared with other isocyanates such as:
Phenyl Isocyanate: Unlike isocyanatocyclopentane, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.
Methyl Isocyanate: This compound is more volatile and toxic compared to isocyanatocyclopentane, making it less suitable for certain applications.
The uniqueness of isocyanatocyclopentane lies in its cyclopentyl group, which provides distinct steric and electronic properties, influencing its reactivity and the types of products formed in reactions .
Properties
IUPAC Name |
isocyanatocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALJDQHONFVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349201 | |
Record name | Cyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-71-1 | |
Record name | Cyclopentyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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